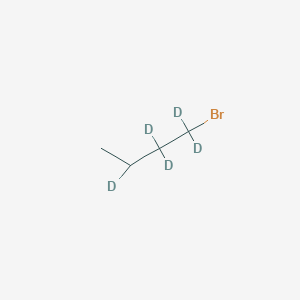
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate, also known as Epoxyprogesterone, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of the natural hormone progesterone and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone is known to bind to the progesterone receptor and activate downstream signaling pathways. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the specific context. Its effects on other steroid receptors, such as the estrogen and androgen receptors, are less well understood.
Biochemical and Physiological Effects:
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the promotion of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in lab experiments is its ability to selectively activate the progesterone receptor, allowing researchers to investigate the specific effects of progesterone signaling. However, its synthetic nature may limit its applicability to certain research questions, and its effects may not fully reflect those of natural progesterone.
Orientations Futures
There are several future directions for research on 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone. One area of interest is the development of more selective agonists and antagonists for the progesterone receptor, which could have therapeutic applications in conditions such as breast cancer and endometriosis. Another area of interest is the investigation of the effects of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone on other steroid receptors and their downstream signaling pathways. Additionally, the use of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in combination with other drugs or therapies could have synergistic effects that warrant further investigation.
Méthodes De Synthèse
The synthesis of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone involves the reaction of progesterone with m-chloroperoxybenzoic acid (MCPBA) in the presence of acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been used in a variety of scientific research applications, including studies on the effects of steroids on the immune system, the role of steroids in the development of cancer, and the use of steroids in fertility treatments. It has also been used as a tool to investigate the mechanism of action of other steroid hormones.
Propriétés
IUPAC Name |
[2-[(1S,2S,6S,7S,11S)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3/t16-,18+,20?,21+,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVPWWYWQISMB-MBDCYBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)


![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)